

# CTS-1027: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Matrix Metalloproteinase Inhibitor **CTS-1027**.

#### **Abstract**

CTS-1027, also known as RS-130830 or Ro-1130830, is a potent and selective small molecule inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of CTS-1027. Detailed experimental protocols for in vivo studies are presented, along with a summary of its inhibitory activity against various MMPs. Furthermore, this guide elucidates the key signaling pathways modulated by CTS-1027, offering insights into its therapeutic potential in conditions characterized by excessive MMP activity, such as liver fibrosis and inflammation.

#### **Chemical Structure and Properties**

**CTS-1027** is a hydroxamate-based inhibitor with the IUPAC name 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide.[1] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers of CTS-1027



Identifier	Value	Reference	
IUPAC Name	4-[[4-(4- chlorophenoxy)phenyl]sulfonyl methyl]-N-hydroxyoxane-4- carboxamide	[1]	
CAS Number	193022-04-7	[1]	
Molecular Formula	C19H20CINO6S	[1][2]	
SMILES	C1COCCC1(CS(=O) (=O)C2=CC=C(C=C2)OC3=C C=C(C=C3)Cl)C(=O)NO	[1][2]	
InChIKey	ROSNVSQTEGHUKU- UHFFFAOYSA-N	[1][2]	

The physicochemical properties of **CTS-1027** are summarized in the following table, providing essential data for its handling, formulation, and experimental use.

Table 2: Physicochemical Properties of CTS-1027

Property	Value	Reference
Molecular Weight	425.9 g/mol	[1][4]
AlogP	3.21	[4]
Hydrogen Bond Acceptors	6	[4]
Hydrogen Bond Donors	2	[4]
Polar Surface Area	101.93 Ų	[4]
Rotatable Bonds	6	[4]
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[5]

# **Mechanism of Action and Biological Activity**



CTS-1027 is a reversible and highly selective inhibitor of several matrix metalloproteinases.[6] Its primary mechanism of action involves the chelation of the zinc ion within the active site of MMPs, thereby preventing their enzymatic activity.

The inhibitory potency of **CTS-1027** against a panel of MMPs has been characterized, demonstrating high affinity for MMP-2, MMP-9, and MMP-13, and significantly lower affinity for MMP-1 and MMP-3.[7] This selectivity profile is crucial, as non-selective MMP inhibition has been associated with undesirable side effects.

Table 3: Inhibitory Activity of CTS-1027 against various MMPs

MMP Target	IC <sub>50</sub> (nM)	Kı (nM)	Reference
MMP-1	-	590	[7]
MMP-2	0.3, 0.4	0.22	[5][7][8]
MMP-3	-	9.3	[7]
MMP-8	-	≤9	[6]
MMP-9	-	0.55	[7]
MMP-12	-	≤9	[6]
MMP-13	0.5, 0.6	0.52	[5][7][8]
MMP-14	-	≤9	[6]

The biological activity of **CTS-1027** has been primarily investigated in the context of liver injury and fibrosis.[6][9] Studies have shown that **CTS-1027** can attenuate liver damage by reducing hepatocyte apoptosis and inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[6][9]

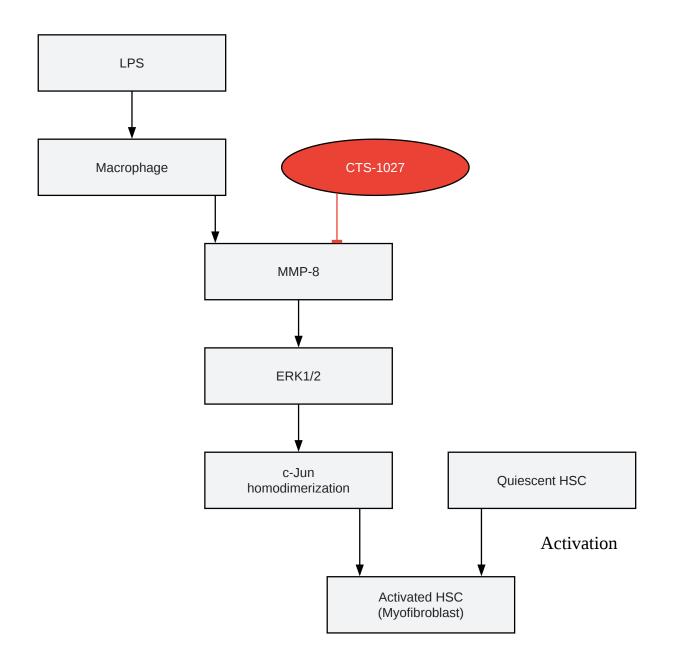
## Signaling Pathways

The therapeutic effects of **CTS-1027** are mediated through its modulation of key signaling pathways involved in apoptosis and fibrosis. By inhibiting specific MMPs, **CTS-1027** can influence downstream cellular processes.



#### **Inhibition of Hepatic Stellate Cell Activation**

MMP-8, secreted by macrophages, has been shown to activate quiescent HSCs into a myofibroblast-like phenotype via the ERK1/2-dependent pathway.[1] **CTS-1027**, by inhibiting MMP-8, is proposed to disrupt this activation cascade, thereby reducing the fibrogenic response.



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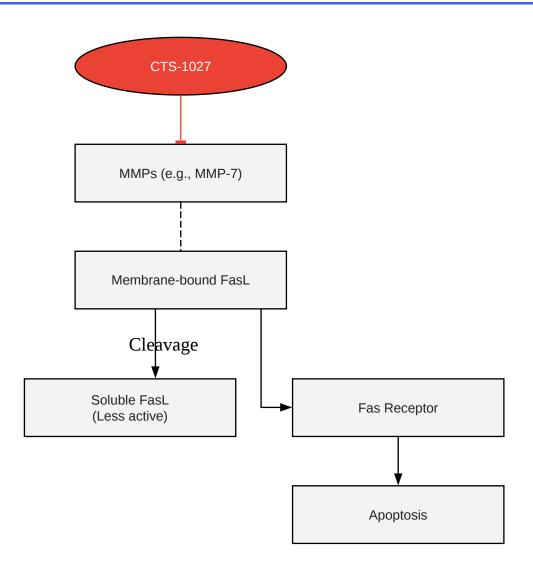
Caption: Proposed mechanism of **CTS-1027** in inhibiting HSC activation.

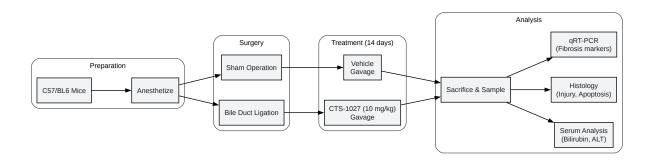


### **Modulation of Apoptosis**

MMPs, particularly MMP-7, are known to cleave Fas Ligand (FasL) from the cell surface, generating a soluble form that is less potent at inducing apoptosis.[8] By inhibiting MMPs, **CTS-1027** can prevent FasL shedding, leading to increased cell surface FasL and enhanced apoptosis of target cells, such as activated HSCs or tumor cells.







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